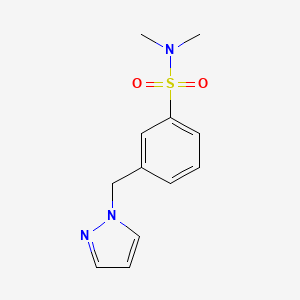
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that has a unique structure with a pyrazole ring and an oxadiazole ring.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed to act through various mechanisms depending on its application. In medicinal chemistry, it has been suggested to inhibit the activity of enzymes involved in inflammation and cancer. In agriculture, it has been suggested to act on the nervous system of insects and disrupt their normal physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole have been studied in various biological systems. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce pain and inflammation in animal models. However, further studies are needed to fully understand its effects on different biological systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole in lab experiments is its unique structure, which can be modified to obtain compounds with different properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole. One direction is the development of new compounds based on its structure with improved properties for various applications. Another direction is the study of its mechanism of action in different biological systems to fully understand its potential applications. Additionally, further studies are needed to evaluate its safety and toxicity in different biological systems.
Synthesis Methods
The synthesis of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 3-chlorobenzoyl chloride with pyrazole-1-carboxylic acid hydrazide in the presence of a base. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. Another method involves the reaction of 3-chlorobenzoyl chloride with pyrazol-1-ylmethyl-1,3,4-oxadiazole in the presence of a base.
Scientific Research Applications
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, it has been reported to exhibit anti-inflammatory, antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a drug delivery system. In agriculture, it has been shown to have insecticidal and herbicidal properties. In materials science, it has been studied for its potential use as a fluorescent dye and as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-1-3-9(7-10)12-16-15-11(18-12)8-17-6-2-5-14-17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXJLVHULHXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)


![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)

